5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide
Description
5-Methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5 and a phenyl ring at position 1. The carboxamide linker connects this pyrazole moiety to a pyrazine-thiophene hybrid structure. This molecular architecture is characteristic of bioactive compounds targeting kinases or other enzymes, as pyrazine and thiophene rings are known to enhance binding interactions with protein active sites .
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-16(12-24-25(14)15-6-3-2-4-7-15)20(26)23-13-17-19(22-10-9-21-17)18-8-5-11-27-18/h2-12H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJAGOFOIKSFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic molecule that incorporates a pyrazole ring, a thiophene moiety, and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The molecular formula of the compound is with notable structural features including:
- A pyrazole ring that contributes to its reactivity.
- A thiophenyl-substituted pyrazine which enhances its interaction with biological targets.
- A methyl group at the 5-position of the pyrazole ring and a phenyl group at the 1-position.
Anticancer Activity
Research indicates that pyrazole derivatives often demonstrate significant anticancer properties. The compound has been shown to exhibit activity against various cancer cell lines, potentially through mechanisms involving the inhibition of specific kinases such as Aurora kinase .
A study highlighted the compound's ability to inhibit cell proliferation in cancer models, suggesting that it could serve as a lead compound for developing new anticancer agents. The structure allows for diverse interactions within biological systems, enhancing its binding properties compared to other pyrazoles.
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial effects. Pyrazole derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi. The unique combination of functional groups in 5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide may contribute to its efficacy against resistant strains of bacteria and fungi .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,4-dichlorophenyl)-5-[5-(thiophen-2-yl)-4-methylpyrazole] | Contains dichlorophenyl and methyl groups | Anticancer |
| 3-(thiophen-2-yloxy)-5-(p-tolyl)pyrazole | Thiophene and tolyl substituents | Antimicrobial |
| 5-(4-chlorophenyl)-1H-pyrazole | Chlorinated phenyl group | Anti-inflammatory |
This table illustrates how variations in structural features can influence the biological activity of pyrazole derivatives.
Case Studies
Several case studies have investigated the biological activity of similar pyrazole compounds:
- Aurora Kinase Inhibition : A study on pyrazole derivatives indicated that certain compounds effectively inhibited Aurora kinase activity, leading to reduced cell viability in cancer cell lines .
- Antifungal Activity : Research into 1,5-diaryl-pyrazole derivatives highlighted their potential as antifungal agents for managing plant diseases, showcasing their utility beyond human medicine .
- Antimicrobial Resistance : A recent investigation into pyrazole-based compounds revealed their effectiveness against antibiotic-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula: CHNOS
- Molecular Weight: 375.4 g/mol
- CAS Number: 2034239-99-9
The structure features a pyrazole ring, which is known for its diverse biological activities, making this compound a candidate for further investigation in pharmacological applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of thiophenes and pyrazines in the structure of 5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide suggests potential for developing new antimicrobial agents. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural components may also contribute to anticancer activity. Pyrazole derivatives are often investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar heterocyclic frameworks have been reported to induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and inhibition of specific oncogenic pathways .
Neurological Applications
Given the increasing interest in neuropharmacology, compounds like 5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide could be explored for their effects on neurological disorders. Pyrazoles have been associated with neuroprotective effects and potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Organic Electronics
The unique electronic properties of thiophene-containing compounds have led to their use in organic electronics. The compound's structure allows for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the charge transport properties of similar compounds suggests that they could serve as effective materials in these technologies .
Study on Antimicrobial Activity
A study published in Pharmaceutical Chemistry Journal evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to 5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating strong potential for further development as antimicrobial agents .
Investigation into Anticancer Properties
Another research effort focused on synthesizing and testing pyrazole derivatives for anticancer activity. The findings revealed that certain modifications to the pyrazole ring enhanced cytotoxicity against breast cancer cell lines. This suggests that 5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide could be a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound’s uniqueness lies in its combination of pyrazole, pyrazine, and thiophene moieties. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Binding Affinity and Molecular Docking
- 3-(Pyrazin-2-yl)-1H-indazoles : These compounds exhibit strong binding to PIM-1 kinase (critical in cancer progression), with docking scores of -9.2 kcal/mol (Glide) and -8.5 kcal/mol (Autodock Vina) . The pyrazine ring facilitates hydrogen bonding with the kinase’s ATP-binding pocket. The target compound’s pyrazine-thiophene group may similarly engage in π-π stacking or hydrophobic interactions, though its exact binding mode remains uncharacterized.
- 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)...]benzamide : This antineoplastic agent substitutes the thiophene in the target compound with an imidazole ring. Imidazole’s basicity may improve solubility but reduce membrane permeability compared to thiophene’s neutral, lipophilic nature .
Therapeutic Potential
- The target compound’s pyrazole-carboxamide scaffold is prevalent in kinase inhibitors (e.g., c-Met, EGFR inhibitors).
- The patent compound I-2 highlights the role of trifluoromethyl groups in enhancing potency and pharmacokinetics, a feature absent in the target compound.
Q & A
Basic Research Questions
What are the optimized synthetic routes for 5-methyl-1-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-pyrazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form the pyrazole core. Subsequent coupling with thiophene-pyrazine derivatives is achieved via nucleophilic substitution or amidation. For example, K₂CO₃ in DMF facilitates alkylation or amide bond formation under mild conditions (room temperature, 1–3 hours) . Purification via column chromatography and recrystallization ensures high yields (>70%) and purity (>95%) .
How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole methyl groups at δ 2.3–2.5 ppm). 2D NMR (HSQC, HMBC) resolves connectivity ambiguities .
- IR : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, pyrazole ring vibrations ~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 420.12) .
What solvent systems are optimal for its synthesis and purification?
Methodological Answer:
Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for amidation and heterocyclic coupling due to their ability to stabilize intermediates . For purification, mixed solvents (e.g., ethyl acetate/hexane or DMSO/water) improve crystallization efficiency by modulating solubility .
Advanced Research Questions
How can computational modeling predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
Quantum chemical calculations (DFT, MP2) optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Molecular docking (AutoDock Vina) screens binding affinities to targets like kinases or GPCRs, guided by crystallographic data from similar pyrazole derivatives . Reaction path searches using computational workflows (e.g., ICReDD’s methods) reduce trial-and-error experimentation .
What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole derivatives?
Methodological Answer:
Contradictions in SAR (e.g., variable antimicrobial activity across analogs) are addressed by:
- Systematic substitution : Modifying the thiophene or pyrazine moieties to isolate electronic vs. steric effects .
- Free-Wilson analysis : Quantifying contributions of substituents to activity using regression models .
- Co-crystallization studies : Resolving binding mode discrepancies via X-ray diffraction with target proteins .
How should researchers design experiments to analyze its biological activity (e.g., anticancer, antimicrobial)?
Methodological Answer:
- In vitro assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, MIC determination for antimicrobial activity) with controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
- Dose-response curves : Fit data to Hill equations to calculate IC₅₀/EC₅₀ values.
- Mechanistic studies : Flow cytometry (apoptosis) or ROS detection kits validate hypothesized pathways .
How to address contradictory data in solubility or stability studies?
Methodological Answer:
Contradictions arise from solvent polarity or pH variations. Use standardized conditions (e.g., PBS buffer pH 7.4 for solubility) and orthogonal methods:
- HPLC-UV : Quantify degradation products under accelerated stability conditions (40°C/75% RH) .
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions .
What methodologies optimize multi-step synthesis for scalability?
Methodological Answer:
- Process intensification : Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve heat transfer and safety .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling) enhance yields in cross-coupling steps .
- Design of Experiments (DoE) : Taguchi or Box-Behnken models optimize parameters (temperature, solvent ratio) with minimal runs .
How do functional groups (thiophene, pyrazine) influence its physicochemical properties?
Methodological Answer:
- Thiophene : Enhances lipophilicity (logP ↑) and π-π stacking with aromatic residues in target proteins .
- Pyrazine : Introduces hydrogen-bonding capacity (N atoms) and planar geometry, critical for kinase inhibition .
- Amide linker : Stabilizes conformation via intramolecular H-bonds, confirmed by NOESY .
What advanced techniques elucidate reaction mechanisms in its synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
